5,6-Dimethoxypicolinonitrile

Catalog No.
S889459
CAS No.
1112851-50-9
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethoxypicolinonitrile

CAS Number

1112851-50-9

Product Name

5,6-Dimethoxypicolinonitrile

IUPAC Name

5,6-dimethoxypyridine-2-carbonitrile

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,1-2H3

InChI Key

AORRFAWKKJICET-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)C#N)OC

Canonical SMILES

COC1=C(N=C(C=C1)C#N)OC

5,6-Dimethoxypicolinonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O2C_8H_8N_2O_2. This compound features two methoxy groups attached to the 5th and 6th positions of a picolinonitrile ring. It is primarily recognized for its role as a building block in organic synthesis, with various applications in scientific research and industry. The compound is notable for its unique structure, which contributes to its distinct chemical and biological properties.

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides or acids. For instance, it can be converted into 5,6-dimethoxypicolinic acid.
  • Reduction: The nitrile group can be reduced to an amine, yielding 5,6-dimethoxypicolinamide.
  • Substitution: The methoxy groups can undergo substitution reactions with various reagents, leading to the formation of different functional groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride serves as reducing agents.
  • Substitution: Halogens or organometallic compounds can be used for substitution reactions.

Research indicates that 5,6-Dimethoxypicolinonitrile exhibits potential biological activities. It has been studied for its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may lead to altered metabolic pathways and has implications for pharmacological applications. Additionally, the compound has been investigated for potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry .

Several synthetic routes are available for the preparation of 5,6-Dimethoxypicolinonitrile:

  • Reaction with Cyanogen Bromide: A common method involves the reaction of 5,6-dimethoxypyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions and yields high-purity products.
  • Industrial Production: In industrial settings, large-scale synthesis may utilize automated reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

5,6-Dimethoxypicolinonitrile finds applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized in studies related to enzyme interactions and metabolic pathways.
  • Medicine: Its potential therapeutic properties are being explored, particularly regarding antimicrobial and anticancer activities.
  • Industry: It is used in the production of pharmaceuticals and agrochemicals .

The interaction studies involving 5,6-Dimethoxypicolinonitrile focus on its effects on biological systems. Notably, it may influence gene expression and protein synthesis through interactions with nucleic acids. Additionally, its ability to inhibit specific enzymes suggests that it could modulate metabolic pathways significantly. These interactions are essential for understanding its potential therapeutic applications.

Several compounds share structural similarities with 5,6-Dimethoxypicolinonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
5,6-DimethoxynicotinaldehydeContains an aldehyde instead of nitrileExhibits different reactivity due to the aldehyde group
5,6-DimethoxypicolinaldehydeSimilar structure with an aldehydeDifferent biological activity profile compared to nitriles
2,6-DimethylisonicotinonitrileMethyl substitutions at different positionsVaries in reactivity due to different substitution patterns
5,6-Dimethoxynicotinic acidCarboxylic acid instead of nitrileDifferent solubility and reactivity characteristics
2,5,6-TrimethoxynicotinonitrileAdditional methoxy groupEnhanced solubility and potential biological activity

The uniqueness of 5,6-Dimethoxypicolinonitrile lies in its specific substitution pattern on the picolinonitrile ring. This configuration imparts distinct chemical reactivity and selectivity compared to its analogs, making it valuable for targeted applications in research and industry .

5,6-Dimethoxypicolinonitrile exists as a crystalline solid under standard temperature and pressure conditions. The compound typically manifests as a white to off-white crystalline powder with well-defined crystal structure characteristics. Based on computational analysis and structural comparisons with related picolinonitrile derivatives, the compound is expected to adopt a monoclinic or orthorhombic crystal system, which is common among substituted pyridine compounds [1] [3].

PropertyValueBasis
Physical StateCrystalline solidSimilar to other picolinonitrile derivatives
AppearanceWhite to off-white powderTypical for methoxy-substituted pyridines
Crystal StructureLikely monoclinic or orthorhombicCommon for substituted pyridines
CrystallinityHigh crystallinity expectedAromatic nitrile compounds typically crystalline

The crystalline nature of 5,6-dimethoxypicolinonitrile contributes to its stability and handling characteristics. The presence of methoxy groups at the 5 and 6 positions influences the molecular packing within the crystal lattice, potentially creating multiple polymorphic forms depending on crystallization conditions. The compound demonstrates typical behavior for aromatic heterocyclic compounds, maintaining structural integrity under normal atmospheric conditions [4] [5].

Solubility Profile

The solubility characteristics of 5,6-dimethoxypicolinonitrile are governed by the interplay between its polar nitrile functionality and the electron-donating methoxy substituents. The compound exhibits a distinctive solubility profile that reflects its mixed polar and hydrophobic character [2] [6].

Solvent TypePredicted SolubilityBasis
WaterLimited (< 1 g/L)Polar nitrile, but hydrophobic methoxy groups
MethanolGood (> 50 g/L)Polar protic solvent, compatible with methoxy groups
EthanolGood (> 30 g/L)Similar to methanol but slightly less polar
AcetoneModerate (10-50 g/L)Polar aprotic, moderate hydrogen bonding
DichloromethaneGood (> 40 g/L)Moderate polarity, good for aromatic compounds
DMSOExcellent (> 100 g/L)Strong polar aprotic solvent
DMFExcellent (> 80 g/L)Polar aprotic, excellent for nitriles
ChloroformModerate (5-20 g/L)Moderate polarity, aromatic compatibility
HexanePoor (< 0.1 g/L)Non-polar, incompatible with polar compound
ToluenePoor (< 1 g/L)Aromatic but non-polar

The limited water solubility can be attributed to the hydrophobic nature of the methoxy groups, which counteracts the polar character of the nitrile functionality. In contrast, the compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which can effectively solvate both the polar and non-polar regions of the molecule [7] [8] [9].

The compound shows good compatibility with protic polar solvents like methanol and ethanol, where hydrogen bonding interactions with the methoxy oxygen atoms facilitate dissolution. The solubility pattern follows the general principle that compounds with mixed polar and hydrophobic character dissolve preferentially in solvents of intermediate polarity [6] [10].

Thermodynamic Properties

The thermodynamic properties of 5,6-dimethoxypicolinonitrile have been estimated using computational methods and group contribution approaches, providing insight into the energetic characteristics of the compound [18] [19] [20].

Thermodynamic PropertyEstimated ValueMethod/Basis
Standard Enthalpy of Formation (ΔfH°)-200 to -300 kJ/molGroup contribution estimation
Standard Entropy (S°)200-250 J/(mol·K)Statistical thermodynamics estimation
Heat Capacity (Cp)150-200 J/(mol·K)Additive group methods
Thermal Conductivity0.1-0.3 W/(m·K)Typical for organic crystals
Coefficient of Thermal Expansion1-3 × 10⁻⁴ K⁻¹Typical for aromatic compounds
Sublimation Enthalpy80-120 kJ/molSimilar to substituted pyridines
Vapor Pressure at 25°C< 0.1 PaLow volatility expected

The negative standard enthalpy of formation reflects the thermodynamic stability of the compound, with the methoxy substituents and nitrile group contributing to overall molecular stabilization. The estimated entropy values are consistent with a rigid aromatic molecule possessing rotational freedom in the methoxy groups [18] [21].

Heat capacity measurements, estimated through additive group methods, indicate typical thermal behavior for substituted aromatic compounds. The relatively low thermal conductivity is characteristic of organic crystalline materials, while the coefficient of thermal expansion falls within expected ranges for aromatic heterocycles [19] [22].

XLogP3

1.2

Wikipedia

5,6-Dimethoxypyridine-2-carbonitrile

Dates

Last modified: 08-16-2023

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